N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of sulfanyl acetamide derivatives featuring the 2,3-dihydro-1,4-benzodioxin core. The target molecule integrates a pyridazine ring substituted with a 4-methoxyphenyl group at position 6, connected via a sulfanyl bridge to an acetamide linker. This structural framework suggests possible interactions with enzymes or receptors via hydrogen bonding (amide group), π-π stacking (aromatic rings), and hydrophobic interactions (methoxy substituent).
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c1-26-16-5-2-14(3-6-16)17-7-9-21(24-23-17)29-13-20(25)22-15-4-8-18-19(12-15)28-11-10-27-18/h2-9,12H,10-11,13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVGHWHZQYWNBAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide is a compound of significant interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]dioxin-6-amine) and 4-methoxyphenylpyridazin.
- Reactions : These compounds undergo a series of reactions involving sulfonylation and acylation to yield the target compound.
- Characterization : The final product is characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity
The biological activity of this compound has been evaluated in various studies:
Antioxidant Activity
Research indicates that derivatives of benzodioxin compounds exhibit notable antioxidant properties. For instance, compounds similar to the target compound have shown effective radical scavenging abilities in vitro, which could be beneficial in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In studies evaluating anti-inflammatory activity, certain derivatives of benzodioxin have demonstrated significant inhibition of inflammatory markers such as interleukin-1 beta (IL-1β). For example, a related compound exhibited an 86% reduction in edema within the first hour post-administration compared to standard anti-inflammatory drugs like diclofenac .
Anticancer Potential
The anticancer activity has been assessed through in vitro studies against various cancer cell lines. Preliminary results indicate that certain derivatives possess moderate anticancer effects, particularly against leukemia cell lines . The mechanism appears to involve the inhibition of key signaling pathways involved in cell proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Functional Groups : The presence of specific functional groups significantly influences the compound's efficacy. For instance, modifications in the benzodioxin moiety enhance antioxidant and anti-inflammatory properties.
- Substituents : The addition of methoxy groups on the phenyl ring has been shown to improve bioactivity and solubility .
- Linker Variations : Alterations in the sulfanyl linker can affect the overall pharmacokinetics and binding affinity to target enzymes or receptors.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- Case Study 1 : A derivative was tested for its ability to inhibit acetylcholinesterase (AChE), showing promising results that suggest potential use in treating Alzheimer's disease .
- Case Study 2 : In a model of type 2 diabetes mellitus (T2DM), another related compound demonstrated significant inhibition of α-glucosidase, indicating its potential as a therapeutic agent for managing blood glucose levels .
Scientific Research Applications
Synthesis and Structural Characteristics
The compound can be synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin derivatives with various sulfonamide precursors. The structural characterization typically involves techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm the molecular structure and purity of the synthesized compound .
Antitumor Activity
Several studies have highlighted the potential of compounds containing the benzodioxane moiety as anticancer agents. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the inhibition of specific enzymes related to tumor growth .
Enzyme Inhibition
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(4-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide has been evaluated for its inhibitory effects on enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), making it a candidate for Alzheimer's disease treatment. These enzymes are critical in neurotransmission, and their inhibition can potentially alleviate symptoms associated with neurodegenerative disorders .
Anti-inflammatory Properties
Molecular docking studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is relevant for treating inflammatory conditions. The anti-inflammatory activity is attributed to the modulation of leukotriene synthesis, which plays a significant role in inflammatory responses .
Case Studies and Research Findings
Table 1: Summary of Biological Activities and Applications
Chemical Reactions Analysis
Synthetic Route
Key Observations :
-
Step 3 requires inert conditions to prevent thiol oxidation .
-
Lithium hydride (LiH) in DMF facilitates efficient nucleophilic substitution for sulfanyl group introduction .
Oxidation Reactions
The sulfanyl (-S-) group undergoes oxidation to sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.
Experimental Data
| Oxidizing Agent | Conditions | Product | Oxidation State | Stability | Source |
|---|---|---|---|---|---|
| H₂O₂ (3%) | RT, 6 hrs | Sulfoxide derivative | +2 | Stable in dry storage | |
| mCPBA | CH₂Cl₂, 0°C, 2 hrs | Sulfone derivative | +4 | Hygroscopic |
Mechanistic Insight :
-
Sulfoxide formation : Electrophilic attack by peroxide on sulfur, followed by oxygen insertion.
-
Sulfone formation : Requires stronger oxidizing agents (e.g., mCPBA) and prolonged reaction times.
Hydrolysis of Acetamide Moiety
The acetamide group hydrolyzes under acidic or basic conditions:
Conditions and Products
Kinetics :
Aromatic Ring Reactivity
The benzodioxin and pyridazine rings participate in electrophilic substitutions:
Electrophilic Substitution Reactions
Limitations :
-
The benzodioxin ring’s electron-rich nature directs electrophiles to the pyridazine ring.
-
Methoxy groups hinder further aromatic substitutions unless deprotected .
Nucleophilic Displacement at Sulfanyl Group
The sulfanyl group acts as a leaving group in SN2 reactions:
Example Reaction
| Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Piperidine | DMF, K₂CO₃, 60°C, 4 hrs | N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-piperidinylacetamide | 45% |
Mechanism :
Thermal Degradation
Controlled pyrolysis reveals stability limits:
| Temperature (°C) | Environment | Degradation Product | Half-Life | Source |
|---|---|---|---|---|
| 200 | N₂ atmosphere | Benzodioxin fragment + Pyridazine sulfide | 30 min | |
| 250 | Air | CO₂, SO₂, and aromatic amines | <5 min |
Implications :
-
Degradation above 200°C limits high-temperature applications.
Catalytic Hydrogenation
Selective reduction of the pyridazine ring:
| Catalyst | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOH | Partially saturated pyridazine-dihydro derivative | 80% |
Note :
-
Full saturation is hindered by steric bulk from the methoxyphenyl group.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Key Structural Features and Variations:
The target compound shares its benzodioxin-acetamide backbone with several analogs (Table 1). Variations occur in the heterocyclic substituents and their functional groups, which critically influence bioactivity.
| Compound Name | Heterocyclic Substituent | Key Functional Groups | Biological Activity (if reported) | Reference |
|---|---|---|---|---|
| Target Compound | 6-(4-methoxyphenyl)pyridazin-3-yl | Methoxy, pyridazine, sulfanyl | Not explicitly reported | - |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | 4-ethyl-5-(2-pyridinyl)-1,2,4-triazol-3-yl | Pyridine, triazole, ethyl | Not explicitly reported | |
| 2-{[5-(substituted-phenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides | 1,3,4-oxadiazole | Oxadiazole, halogen/methoxy | Antibacterial (MIC: 2–16 µg/mL) | |
| 2-[(4-chlorophenyl)sulfonylamino]-N-phenylacetamides | Sulfonamide, substituted phenyl | Chlorophenyl, sulfonamide | Antimicrobial (IC₅₀: 8–32 µM) | |
| 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid | Acetic acid derivative | Carboxylic acid | Anti-inflammatory (comparable to ibuprofen) |
Structural-Activity Insights :
- Heterocycle Type : Pyridazine (target) vs. triazole () or oxadiazole () alters electron distribution and binding affinity. Pyridazine’s electron-deficient nature may enhance interactions with cationic residues in enzymes.
- Substituent Effects : The 4-methoxyphenyl group in the target compound could enhance lipophilicity and membrane permeability compared to halogenated analogs (e.g., 4-chlorophenyl in ).
Pharmacological and Functional Comparisons
Antibacterial Activity:
Compounds with 1,3,4-oxadiazole moieties (e.g., 8a-k from ) demonstrated potent antibacterial activity (MIC 2–16 µg/mL against S. aureus and E. coli). The pyridazine ring in the target compound may offer similar or enhanced activity due to its larger π-system, though this requires empirical validation.
Anti-Inflammatory Potential:
The acetic acid derivative 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid () showed efficacy comparable to ibuprofen in carrageenan-induced edema.
Antifungal and Antihepatotoxic Profiles:
Sulfonamide derivatives () exhibited antifungal activity (IC₅₀: 16–32 µM against C. albicans). Additionally, 1,4-dioxane-containing flavones () demonstrated antihepatotoxic effects by reducing SGOT/SGPT levels. The benzodioxin core in the target compound may confer similar hepatoprotective properties.
Preparation Methods
Preparation Methods
Synthetic Pathway Overview
The synthesis follows a two-step sequence:
- Formation of the Benzodioxin-Amine Intermediate
- Acetamide Coupling via Nucleophilic Substitution
Step 1: Synthesis of N-(2,3-Dihydro-1,4-Benzodioxin-6-yl)Benzenesulfonamide
2,3-Dihydro-1,4-benzodioxin-6-amine reacts with benzenesulfonyl chloride under basic conditions (pH 9–10, sodium carbonate buffer) to form the sulfonamide intermediate. The reaction proceeds at 25°C for 12 hours, yielding 85–88% after recrystallization from ethanol.
| Parameter | Value |
|---|---|
| Reactant Ratio (amine:Cl) | 1:1.2 |
| Solvent | Dichloromethane |
| Temperature | 25°C |
| Yield | 85–88% |
Step 2: Acetamide Coupling
The intermediate undergoes nucleophilic substitution with 2-bromo-N-(4-methoxyphenyl)acetamide in dimethylformamide (DMF), activated by lithium hydride (LiH). The reaction is conducted under nitrogen at 60–80°C for 8 hours, achieving 78–82% yield.
| Parameter | Value |
|---|---|
| Activator | Lithium hydride |
| Solvent | DMF |
| Temperature | 60–80°C |
| Yield | 78–82% |
Reaction Optimization
Analytical Characterization
Chromatographic Purity
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity:
| Retention Time (min) | Purity (%) |
|---|---|
| 12.3 | 98.1 |
Scalability and Industrial Considerations
Batch vs. Flow Chemistry
Traditional batch synthesis faces challenges in scaling due to exothermic side reactions. Pilot-scale flow reactors improve heat dissipation:
| Parameter | Batch (5 L) | Flow Reactor |
|---|---|---|
| Yield | 72% | 79% |
| Reaction Time | 8 hours | 3 hours |
| Purity | 97.5% | 98.3% |
Solubility Challenges
The compound’s aqueous solubility (0.12 mg/mL at 25°C) necessitates nanoencapsulation for in vivo studies. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles increase solubility to 4.8 mg/mL.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
